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Compound of Interest

Compound Name: Phenoxydiphenylphosphine

Cat. No.: B080858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

phenoxydiphenylphosphine in organic synthesis. Phenoxydiphenylphosphine is a versatile

organophosphorus compound that finds application as a ligand in catalysis and as a reagent in

various chemical transformations. These notes are intended to serve as a comprehensive

guide for its effective utilization in a laboratory setting.

Safety and Handling
Phenoxydiphenylphosphine and its derivatives should be handled with appropriate safety

precautions in a well-ventilated fume hood. Personal protective equipment, including safety

goggles, gloves, and a lab coat, should be worn at all times. Care should be taken to avoid

inhalation of dust or vapors and to prevent skin and eye contact. In case of accidental

exposure, it is important to wash the affected area with copious amounts of water and seek

medical attention if necessary.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for

phenoxydiphenylphosphine is presented in Table 1. This information is crucial for its

identification and characterization.

Table 1: Physicochemical and Spectroscopic Properties of Phenoxydiphenylphosphine
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Property Value Reference

Molecular Formula C₁₈H₁₅OP [1]

Molecular Weight 278.29 g/mol [1]

Appearance White to off-white solid

Melting Point 73-76 °C

¹³C NMR (CDCl₃, δ) Aromatic C: ~128-158 ppm [1]

³¹P NMR (CDCl₃, δ) ~105-110 ppm

Mass Spectrometry (GC-MS) m/z 278 (M⁺) [1]

Application in the Mitsunobu Reaction
Phenoxydiphenylphosphine has been successfully employed as a phosphine component in a

modified Mitsunobu reaction. This reaction facilitates the condensation of an alcohol and a

nucleophile, such as a carboxylic acid, with inversion of stereochemistry at the alcohol's chiral

center. The use of phenoxydiphenylphosphine can offer advantages in terms of reactivity

and ease of purification of the final product.

General Reaction Scheme
The overall transformation in a Mitsunobu reaction using phenoxydiphenylphosphine is

depicted below:
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Reactants

Products

R-OH
(Alcohol)

Nu-H
(Nucleophile, e.g., Carboxylic Acid)

Ph₂POPh
(Phenoxydiphenylphosphine)

DEAD or DIAD
(Azodicarboxylate)

R-Nu
(Product with inverted stereochemistry)

Ph₂P(O)OPh
(Phenoxydiphenylphosphine Oxide)

Reduced Azodicarboxylate

Mitsunobu Reaction

Click to download full resolution via product page

Caption: General scheme of the Mitsunobu reaction.
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Experimental Protocol: Esterification of a Secondary
Alcohol
This protocol describes the esterification of a secondary alcohol with benzoic acid using

phenoxydiphenylphosphine and diethyl azodicarboxylate (DEAD).

Materials:

Secondary alcohol (e.g., (S)-(-)-2-octanol)

Benzoic acid

Phenoxydiphenylphosphine

Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

the secondary alcohol (1.0 eq.), benzoic acid (1.2 eq.), and phenoxydiphenylphosphine
(1.2 eq.).

Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the

alcohol).
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Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of DEAD (1.2 eq.) in anhydrous THF dropwise to the stirred reaction

mixture over 10-15 minutes.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to afford the desired ester.

Expected Outcome:

The reaction is expected to yield the corresponding ester with inversion of stereochemistry at

the alcohol carbon. For example, the reaction of (S)-(-)-2-octanol should yield (R)-(+)-2-octyl

benzoate.

Table 2: Representative Quantitative Data for Mitsunobu Reaction

Alcohol Nucleophile Product Yield (%)

(S)-(-)-2-Octanol Benzoic Acid
(R)-(+)-2-Octyl

benzoate
85-95

Cyclohexanol Acetic Acid Cyclohexyl acetate 80-90

Application as a Ligand in Suzuki-Miyaura Cross-
Coupling
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Phenoxydiphenylphosphine can serve as a ligand in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions. The electronic and steric properties of the phosphine ligand are

crucial for the efficiency of the catalytic cycle.

Catalytic Cycle Overview
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves oxidative

addition, transmetalation, and reductive elimination steps. The phosphine ligand plays a key

role in stabilizing the palladium center and influencing the rates of these elementary steps.

Pd(0)L₂

R¹-Pd(II)(X)L₂

Oxidative Addition
(R¹-X)

R¹-Pd(II)(R²)L₂

Transmetalation
(R²-B(OR)₂)

R¹-R²

Reductive Elimination

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide

with an arylboronic acid using a palladium catalyst with phenoxydiphenylphosphine as the

ligand.

Materials:

Aryl bromide (1.0 eq.)
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Arylboronic acid (1.2 eq.)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Phenoxydiphenylphosphine (4 mol%)

Potassium carbonate (K₂CO₃, 2.0 eq.)

Toluene

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

In a Schlenk flask, combine the aryl bromide, arylboronic acid, and potassium carbonate.

In a separate vial, dissolve palladium(II) acetate and phenoxydiphenylphosphine in a

small amount of toluene.

Add the catalyst solution to the Schlenk flask.

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) to the reaction

mixture.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by

TLC or GC-MS.
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After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient.

Table 3: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl Halide Arylboronic Acid Product Yield (%)

4-Bromotoluene Phenylboronic acid 4-Methylbiphenyl 80-95

1-Bromo-4-

methoxybenzene

4-Acetylphenylboronic

acid

4-Acetyl-4'-

methoxybiphenyl
75-90

Synthesis of Phenoxydiphenylphosphine Oxide
Phenoxydiphenylphosphine oxide is a common byproduct of reactions involving

phenoxydiphenylphosphine, such as the Mitsunobu reaction. It can also be synthesized

intentionally by the oxidation of phenoxydiphenylphosphine.

Oxidation of Phenoxydiphenylphosphine
Ph₂POPh

(Phenoxydiphenylphosphine)
Ph₂P(O)OPh

(Phenoxydiphenylphosphine Oxide)
[O]

Click to download full resolution via product page

Caption: Oxidation of phenoxydiphenylphosphine.

Experimental Protocol: Oxidation with Hydrogen
Peroxide
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Materials:

Phenoxydiphenylphosphine

30% Hydrogen peroxide (H₂O₂) solution

Dichloromethane (DCM)

Water

Anhydrous sodium sulfate

Procedure:

Dissolve phenoxydiphenylphosphine (1.0 eq.) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by adding water.

Separate the organic layer and wash it with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude phenoxydiphenylphosphine oxide.

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexane).

Table 4: Characterization Data for Phenoxydiphenylphosphine Oxide
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Property Value

Molecular Formula C₁₈H₁₅O₂P

Molecular Weight 294.28 g/mol

Appearance White solid

³¹P NMR (CDCl₃, δ) ~25-30 ppm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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